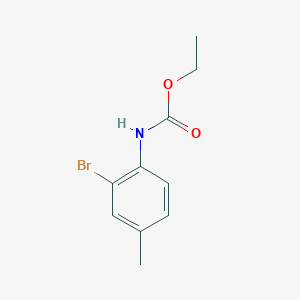

Ethyl (2-bromo-4-methylphenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Ethyl (2-bromo-4-methylphenyl)carbamate involves several steps. One of the key steps is the free radical bromination of alkyl benzenes . This is a free radical reaction where NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH) .Molecular Structure Analysis

The molecular formula of Ethyl (2-bromo-4-methylphenyl)carbamate is C10H12BrNO2 . The average mass is 244.085 Da and the monoisotopic mass is 242.989487 Da .Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . In an SN1 type mechanism, your first step is dissociation. So you’re going to get these electrons in here kicking off onto your halogen onto your bromine to form your bromide anion .Physical And Chemical Properties Analysis

Ethyl (2-bromo-4-methylphenyl)carbamate has a molecular structure of C10H12BrNO2 . The average mass is 244.085 Da and the monoisotopic mass is 242.989487 Da .Wissenschaftliche Forschungsanwendungen

Application in Veterinary Medicine

Ethyl (2-bromo-4-methylphenyl)carbamate has been found to be effective against different stages of the tick Rhipicephalus microplus when implanted in cattle . The compound acted as an ixodicide (lethal effect) when larval stages were sprayed and as a growth regulator when nymphal and adult stages were sprayed . This could potentially be used for tick control in the future .

Application in Pharmaceutical Research

Ethyl (2-bromo-4-methylphenyl)carbamate exhibits remarkable properties that enable its application in various fields, including pharmaceuticals. It could be used in the development of new drugs or therapies.

Application in Organic Synthesis

This compound is widely used in scientific research, particularly in organic synthesis. It could be used as a building block or reagent in the synthesis of more complex molecules.

Application in Medicinal Chemistry

In medicinal chemistry, Ethyl (2-bromo-4-methylphenyl)carbamate could be used in the design and synthesis of new medicinal compounds. Its unique structure and properties could contribute to the development of new therapeutic agents.

Application in Antiviral Research

Indole derivatives, which include Ethyl (2-bromo-4-methylphenyl)carbamate, have shown potential as antiviral agents . They could be used in the development of new antiviral drugs .

Application in Anti-inflammatory Research

Indole derivatives, including Ethyl (2-bromo-4-methylphenyl)carbamate, have also shown potential as anti-inflammatory agents . They could be used in the development of new anti-inflammatory drugs .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl N-(2-bromo-4-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-3-14-10(13)12-9-5-4-7(2)6-8(9)11/h4-6H,3H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJOJXFEHNYMDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2904928.png)

![2-(2-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2904929.png)

![3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2904935.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone oxime](/img/structure/B2904937.png)

![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2904941.png)

![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}acetamide](/img/structure/B2904944.png)